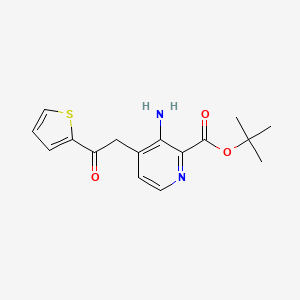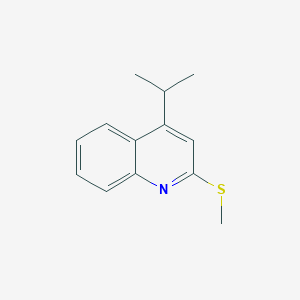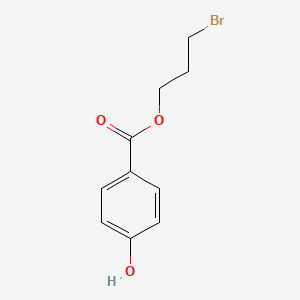
3-Bromopropyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopropyl 4-hydroxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with 3-bromopropanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromopropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-bromopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromopropyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and 3-bromopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of 4-hydroxybenzoate.
Ester Hydrolysis: The major products are 4-hydroxybenzoic acid and 3-bromopropanol.
Oxidation: The major product is the quinone derivative of 4-hydroxybenzoate.
Aplicaciones Científicas De Investigación
3-Bromopropyl 4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and as a building block for active pharmaceutical ingredients.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways
Mecanismo De Acción
The mechanism of action of 3-bromopropyl 4-hydroxybenzoate involves its interaction with various molecular targets. The bromine atom in the 3-bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. The hydroxyl group in the 4-hydroxybenzoate moiety can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Propyl 4-hydroxybenzoate: Similar structure but lacks the bromine atom in the propyl group.
Methyl 4-hydroxybenzoate: Similar structure but has a methyl group instead of a bromopropyl group.
Ethyl 4-hydroxybenzoate: Similar structure but has an ethyl group instead of a bromopropyl group.
Uniqueness
3-Bromopropyl 4-hydroxybenzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-brominated analogs. This increased reactivity allows for a wider range of chemical modifications and applications in various fields
Propiedades
Número CAS |
189136-75-2 |
|---|---|
Fórmula molecular |
C10H11BrO3 |
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
3-bromopropyl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H11BrO3/c11-6-1-7-14-10(13)8-2-4-9(12)5-3-8/h2-5,12H,1,6-7H2 |
Clave InChI |
IOHPKRIYFUZRJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


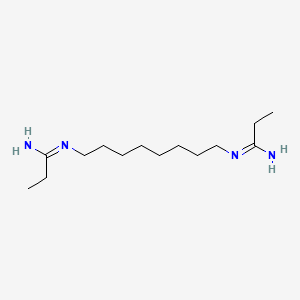
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
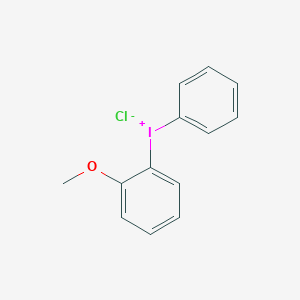
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)

![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
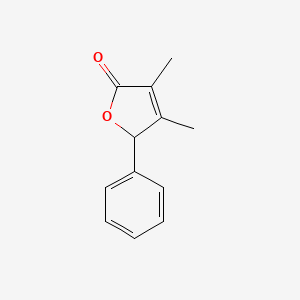
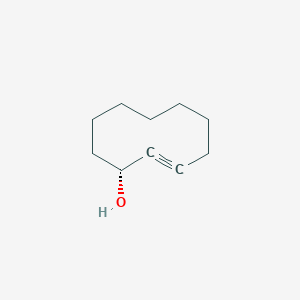
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
